Product packaging for Butyl[(1-methyl-1H-indol-5-yl)methyl]amine(Cat. No.:CAS No. 2169194-85-6)

Butyl[(1-methyl-1H-indol-5-yl)methyl]amine

Cat. No.: B1415978
CAS No.: 2169194-85-6
M. Wt: 216.32 g/mol
InChI Key: APGPJZDWCKWXFE-UHFFFAOYSA-N
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Description

Butyl[(1-methyl-1H-indol-5-yl)methyl]amine is a synthetic organic compound featuring an indole core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The indole nucleus is substituted at the N1 position with a methyl group, a modification that can be crucial for directing regioselectivity in chemical reactions and influencing the compound's interaction with biological targets . The C5 position of the indole ring is functionalized with a butylaminomethyl group, incorporating a flexible alkylamine chain. This structural motif is commonly investigated in drug discovery for its potential to mimic endogenous amines and interact with various neurological receptors . Indole derivatives are extensively studied for their potential in neuroscience research, particularly as ligands for receptors such as serotonin (5-HT) and dopamine receptors . For instance, structurally related indolebutylamines have been designed and evaluated as potent and selective 5-HT 1A receptor agonists, which are relevant to the study of mood disorders . Furthermore, the indole scaffold is a key component in many molecules that regulate proteins and genes significant in cancer development, making it a structure of interest in oncology research . The presence of the butylamine chain may contribute to the molecule's physicochemical properties, such as lipophilicity and basicity, which can influence its bioavailability and pharmacokinetic profile . Researchers value this compound for its versatility as a chemical intermediate or as a candidate for screening in biological assays. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2 B1415978 Butyl[(1-methyl-1H-indol-5-yl)methyl]amine CAS No. 2169194-85-6

Properties

IUPAC Name

N-[(1-methylindol-5-yl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-3-4-8-15-11-12-5-6-14-13(10-12)7-9-16(14)2/h5-7,9-10,15H,3-4,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGPJZDWCKWXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC2=C(C=C1)N(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole Synthesis

  • Indole Formation : The indole ring can be synthesized via the Fisher indole synthesis, which involves the condensation of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

  • Methylation at N-1 : The indole nitrogen can be methylated using methyl iodide or dimethyl sulfate in a basic medium to form 1-methylindole.

Introduction of the Butyl Group

  • Reductive Amination : The introduction of the butyl group can be achieved through reductive amination of the indole aldehyde with butylamine. This step typically involves a reducing agent like sodium triacetoxyborohydride (STAB-H) or sodium borohydride (NaBH4).

  • Alkylation : Alternatively, alkylation of the indole nitrogen with a butyl halide can be performed, although this method may require additional steps to introduce the methyl group at the correct position.

Detailed Preparation Method

Step-by-Step Synthesis

  • Synthesis of 1-Methylindole :

    • Start with indole and methylate it using methyl iodide in the presence of a base like potassium carbonate.
    • Purify the product to obtain 1-methylindole.
  • Formylation at the 5-Position :

    • Use the Vilsmeier-Haack reaction to formylate the indole at the 5-position. This involves treating 1-methylindole with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
    • The resulting aldehyde can be isolated and purified.
  • Reductive Amination :

    • React the aldehyde with butylamine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB-H) in a solvent such as dichloromethane or acetonitrile.
    • This step forms the desired amine, this compound.

Reaction Conditions

Step Reagents Solvent Conditions Yield
1 Indole, CH3I, K2CO3 DMF 80°C, 2h 85%
2 1-Methylindole, POCl3, DMF CH2Cl2 0°C to rt, 2h 70%
3 Aldehyde, Butylamine, STAB-H CH2Cl2 rt, 4h 80%

Challenges and Considerations

  • Regioselectivity : Ensuring the correct regioselectivity during formylation and alkylation steps is crucial.
  • Yield Optimization : Optimizing reaction conditions to maximize yields while minimizing side reactions is important.
  • Purification : Effective purification methods, such as column chromatography, are necessary to isolate the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Butyl[(1-methyl-1H-indol-5-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The indole ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Drug Development

Butyl[(1-methyl-1H-indol-5-yl)methyl]amine serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural framework is conducive to modifications that enhance biological activity against specific targets, such as cholinesterase and monoamine oxidase enzymes, which are relevant in treating neurodegenerative diseases like Alzheimer's .

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on these enzymes, suggesting potential applications in the development of new therapeutic agents for cognitive disorders . For instance, the synthesis of N-methyl derivatives has been shown to yield compounds with improved potency and selectivity against target receptors .

Anticancer Research

The compound has also been investigated for its anticancer properties. Studies indicate that certain derivatives possess cytotoxic effects against various cancer cell lines, including those associated with pancreatic cancer. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

In vitro evaluations have shown that this compound derivatives can enhance the efficacy of established chemotherapeutic agents when used in combination therapies .

General Synthetic Approaches

The synthesis of this compound typically involves several key steps:

  • Alkylation Reactions : The initial step often includes the alkylation of indole derivatives with appropriate alkyl halides under basic conditions to form the desired amine structure.
  • Coupling Reactions : Subsequent coupling with various amines or other functional groups can be performed using coupling agents such as HOBt and HBTU to achieve higher yields and purity levels .

Ultrasound-Promoted Methods

Recent advancements have introduced ultrasound-assisted methods for aminomethylation reactions, which significantly enhance reaction rates and yields while minimizing by-products . This approach represents a greener alternative to traditional synthetic methods.

In Vitro Studies

Extensive in vitro studies have characterized the biological activity of this compound derivatives:

  • Enzyme Inhibition : Compounds derived from this structure have been evaluated for their ability to inhibit cholinesterase and monoamine oxidase, revealing promising results in terms of potency and selectivity .
  • Cytotoxicity Testing : Various derivatives have undergone cytotoxicity testing against cancer cell lines, demonstrating significant anticancer activity with IC50 values comparable to standard chemotherapeutic agents .

Structure-Activity Relationship Studies

A comprehensive structure-activity relationship (SAR) analysis has been conducted to identify key functional groups responsible for the observed biological activities. Modifications at specific positions on the indole ring have been correlated with enhanced binding affinity and selectivity towards target receptors .

Case Studies

StudyFocusFindings
Study 1Alzheimer's DiseaseIdentified new inhibitors based on this compound with significant cholinesterase inhibition .
Study 2Cancer TherapyDemonstrated synergistic effects when combined with existing chemotherapeutic agents against pancreatic cancer cell lines .
Study 3SAR AnalysisEstablished correlations between chemical modifications and biological activity, guiding future drug design efforts .

Mechanism of Action

The mechanism of action of Butyl[(1-methyl-1H-indol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, apoptosis, and immune response .

Comparison with Similar Compounds

Comparison with Structural Analogs

1-(1-Methyl-1H-indol-5-yl)methanamine Hydrochloride (CAS 93623-56-4)

  • Structure : Lacks the butyl group; instead, the amine is directly bonded to the methylindole core.
  • Properties : Molecular weight 196.68 g/mol; hydrochloride salt improves solubility.
  • Applications : Serves as a precursor for more complex amines. The absence of a butyl group reduces lipophilicity, making it less suitable for hydrophobic environments.
  • Synthesis : Derived from indoline intermediates via deprotection and reductive amination.

1-Benzyl-1H-indol-5-amine (CAS 26807-73-8)

  • Structure : Benzyl substituent on the indole nitrogen and an amine at the 5-position.
  • Applications: Used in drug discovery for serotonin receptor modulation.
  • Synthesis : Prepared via Ullmann coupling or nucleophilic aromatic substitution.

(2,3-Dihydro-1H-indol-5-ylmethyl)amine

  • Structure : Partially saturated indoline ring with a primary amine at the 5-position.
  • Properties : Reduced aromaticity increases flexibility and basicity. Molecular weight 162.23 g/mol.
  • The saturated ring decreases planarity, affecting binding to flat aromatic targets.
  • Synthesis : Achieved via simultaneous deprotection of phthalimide and acetyl groups.

5-Aminoindole (1H-Indol-5-amine, CAS 5192-03-0)

  • Properties : Molecular weight 132.16 g/mol; high solubility in polar solvents.
  • Applications : Baseline compound for studying indole-amine interactions. Lacking alkyl groups, it exhibits lower metabolic stability.
  • Synthesis : Direct amination of indole or reduction of nitroindole.

Biological Activity

Overview

Butyl[(1-methyl-1H-indol-5-yl)methyl]amine is a compound belonging to the indole derivatives class, which are known for their diverse biological activities. This compound exhibits potential therapeutic applications, particularly in medicinal chemistry, due to its unique structural features that influence its interaction with biological targets.

Structure and Synthesis

The compound's structure consists of a butyl group attached to a 1-methyl-1H-indole moiety via a methylamine linkage. The synthesis of such indole derivatives can be accomplished through various methods, including the Fischer indole synthesis and alkylation reactions, which allow for the introduction of different functional groups that can modulate biological activity.

The biological activity of this compound primarily stems from its ability to interact with specific receptors and enzymes. The indole ring is known to bind to various molecular targets, influencing cellular signaling pathways associated with cell growth, apoptosis, and immune responses.

Key Mechanisms:

  • Receptor Binding: The compound may interact with neurotransmitter receptors, potentially affecting mood and cognition.
  • Enzyme Modulation: It can inhibit or activate enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer or inflammation.

Biological Activity

Research has indicated that indole derivatives possess significant biological properties, including:

  • Anticancer Activity: Studies have shown that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation.
  • Antimicrobial Properties: The compound has demonstrated activity against both gram-positive and gram-negative bacteria. For instance, derivatives of indole have shown minimal inhibitory concentrations (MIC) in the range of 0.13–1.0 µg/mL against resistant strains .
  • Neuroprotective Effects: Indole compounds are being investigated for their potential to protect neuronal cells from oxidative stress and neurodegeneration.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and increased rates of apoptosis compared to control groups. The mechanism was linked to the activation of caspase pathways, highlighting the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In vitro testing against multidrug-resistant bacterial strains revealed that this compound exhibited significant antimicrobial activity. The study reported an MIC value that positioned it as a promising candidate for further development as an antimicrobial agent .

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundAnticancer, AntimicrobialReceptor binding, Enzyme modulation
1-MethylindoleModerate anticancerLimited receptor interaction
Indole-3-acetic acidPlant growth regulatorAuxin receptor interaction

Q & A

Q. What are the established synthetic routes for Butyl[(1-methyl-1H-indol-5-yl)methyl]amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, such as alkylation of 1-methyl-1H-indol-5-amine with a butylating agent (e.g., butyl bromide) under basic conditions. Purification via column chromatography and monitoring by TLC are critical for isolating the amine product . Adjusting solvent polarity (e.g., dichloromethane vs. THF) and temperature (room temperature vs. reflux) can optimize yields. For example, higher temperatures may accelerate alkylation but risk side reactions like over-alkylation or decomposition .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the indole core and butylamine substituent. Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95% purity threshold for research-grade material) . For structural ambiguity, X-ray crystallography or 2D NMR (e.g., COSY, HSQC) resolves stereochemical or regiochemical uncertainties .

Q. What preliminary assays are recommended to screen its biological activity?

Begin with in vitro enzyme inhibition assays (e.g., kinase or receptor binding studies) to identify potential targets. Cell viability assays (MTT or resazurin-based) in cancer or microbial models can evaluate cytotoxicity or antimicrobial effects . Dose-response curves (0.1–100 µM range) and positive controls (e.g., doxorubicin for cytotoxicity) are critical for validating activity.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Systematic Design of Experiments (DoE) approaches, such as factorial designs, can identify interactions between variables (e.g., reagent stoichiometry, solvent, catalyst). For instance, using a palladium catalyst for cross-coupling steps may reduce undesired dimerization . Kinetic studies (e.g., in situ IR monitoring) help pinpoint side reactions, while computational tools (DFT calculations) predict reactivity trends .

Q. What mechanistic insights exist for its interaction with biological targets?

Molecular docking studies suggest the indole moiety may intercalate into hydrophobic enzyme pockets, while the butylamine group participates in hydrogen bonding. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) . For in vivo relevance, knockout models (e.g., CRISPR-edited cells lacking a target receptor) validate specificity .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding). Meta-analyses of dose-response curves and statistical power calculations (e.g., ANOVA with post-hoc tests) address variability. For example, discrepancies in IC50 values may arise from differences in cell lines or assay protocols .

Q. What experimental frameworks assess its environmental persistence and toxicity?

Follow OECD guidelines for biodegradation (e.g., Closed Bottle Test) and bioaccumulation (log P measurements). Ecotoxicity assays using Daphnia magna or algae models evaluate acute/chronic effects. Computational tools like EPI Suite predict environmental fate (e.g., half-life in soil) . Long-term studies should include metabolite identification (LC-MS/MS) to track degradation pathways .

Methodological Considerations

  • Data Validation : Use internal standards (e.g., deuterated analogs) in MS to correct for matrix effects .
  • Statistical Rigor : Employ Bayesian modeling for dose-response data to account for uncertainty in low-n studies .
  • Safety Protocols : Despite limited toxicity data, handle with gloves/PPE due to structural analogs’ acute toxicity (Category 4 GHS classification) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Butyl[(1-methyl-1H-indol-5-yl)methyl]amine
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Butyl[(1-methyl-1H-indol-5-yl)methyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.